molecular formula C11H12N2O3 B6593438 (3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE CAS No. 5625-49-0

(3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE

Cat. No.: B6593438
CAS No.: 5625-49-0
M. Wt: 220.22 g/mol
InChI Key: QHLSAVHDWSYPEP-UHFFFAOYSA-N
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Description

(3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a hydroxyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzylamine and diethyl oxalate.

    Formation of Intermediate: The initial step involves the condensation of 4-hydroxybenzylamine with diethyl oxalate to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the piperazine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the phenyl ring, leading to a diverse range of products.

Scientific Research Applications

(3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperazine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This compound may exert its effects through inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-((4-METHOXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE: Similar structure with a methoxy group instead of a hydroxyl group.

    (3S)-3-((4-CHLOROPHENYL)METHYL)-2,5-PIPERAZINEDIONE: Contains a chlorine substituent on the phenyl ring.

    (3S)-3-((4-NITROPHENYL)METHYL)-2,5-PIPERAZINEDIONE: Features a nitro group on the phenyl ring.

Uniqueness

The presence of the hydroxyl group in (3S)-3-((4-HYDROXYPHENYL)METHYL)-2,5-PIPERAZINEDIONE imparts unique chemical and biological properties compared to its analogs. This functional group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-8-3-1-7(2-4-8)5-9-11(16)12-6-10(15)13-9/h1-4,9,14H,5-6H2,(H,12,16)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLSAVHDWSYPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874187
Record name 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5845-66-9, 5625-49-0
Record name 3-((4-Hydroxyphenyl)methyl)-2,5-piperazinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005845669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Piperazinedione, 3-[(4-hydroxyphenyl)methyl]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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